N-(DOM) Fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DOM) Fentanyl hydrochloride is a synthetic opioid analgesic that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States . This compound is known for its potent analgesic properties and is used primarily in research and forensic applications.
Preparation Methods
The synthesis of N-(DOM) Fentanyl hydrochloride involves several steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride.
Formation of 4-anilinopiperidine: 4-piperidone hydrochloride is reacted with aniline in the presence of a reducing environment to produce 4-anilinopiperidine.
Final Conversion: The 4-anilino-N-phenethylpiperidine is converted to N-(DOM) Fentanyl by reacting with propionyl chloride in the presence of halogenated hydrocarbons.
Chemical Reactions Analysis
N-(DOM) Fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include norfentanyl, despropionylfentanyl, and hydroxynorfentanyl.
Scientific Research Applications
N-(DOM) Fentanyl hydrochloride has several scientific research applications:
Mechanism of Action
N-(DOM) Fentanyl hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to analgesia and sedation . The compound also activates multiple pro-angiogenic signaling pathways, including vascular endothelial growth factor receptor 2/focal adhesion kinase/PI3K/Akt .
Comparison with Similar Compounds
N-(DOM) Fentanyl hydrochloride is unique compared to other fentanyl analogs due to its specific structural modifications. Similar compounds include:
3-methylcrotonylfentanyl: Metabolized through N-dealkylation and carboxylation.
Furanylbenzylfentanyl: Undergoes N-dealkylation and amide hydrolysis.
4-fluorocyclopropylbenzylfentanyl: Metabolized by N-dealkylation and N-oxidation.
These compounds share similar metabolic pathways but differ in their potency and specific receptor interactions.
Properties
Molecular Formula |
C26H37ClN2O3 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
N-[1-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O3.ClH/c1-6-26(29)28(22-10-8-7-9-11-22)23-12-14-27(15-13-23)20(3)17-21-18-24(30-4)19(2)16-25(21)31-5;/h7-11,16,18,20,23H,6,12-15,17H2,1-5H3;1H |
InChI Key |
OELWTFMUODGFMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.